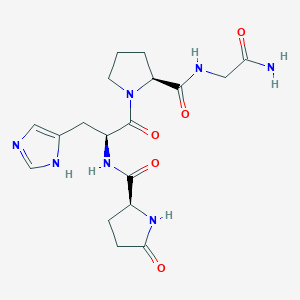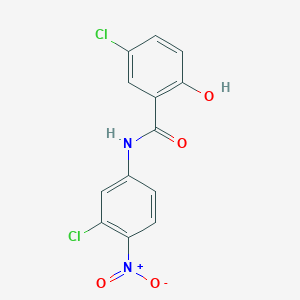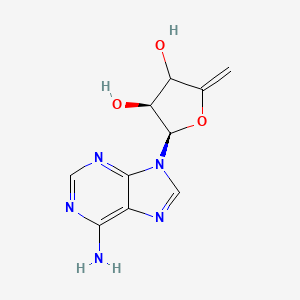
Flt3/itd-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flt3/itd-IN-3 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is particularly significant due to its ability to inhibit the internal tandem duplication (ITD) mutations within the FLT3 gene, which are associated with poor prognosis in AML patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flt3/itd-IN-3 typically involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions can vary, but common methods include:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups that enhance the compound’s binding affinity to the FLT3 receptor.
Step 3: Final coupling reactions to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Flt3/itd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic potentials .
Aplicaciones Científicas De Investigación
Flt3/itd-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Helps in understanding the role of FLT3 mutations in cellular signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of diagnostic assays for detecting FLT3 mutations
Mecanismo De Acción
Flt3/itd-IN-3 exerts its effects by binding to the FLT3 receptor and inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cellular proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of AML cells .
Comparación Con Compuestos Similares
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A more selective FLT3 inhibitor with a different binding profile.
Quizartinib: Known for its high potency against FLT3-ITD mutations
Uniqueness of Flt3/itd-IN-3
This compound is unique due to its specific targeting of FLT3-ITD mutations, which are associated with a particularly poor prognosis in AML patients. Its ability to inhibit these mutations more effectively than other compounds makes it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C22H26ClN7O2 |
|---|---|
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
N-(2-chloro-4-morpholin-4-ylphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2/c23-18-12-16(29-8-10-32-11-9-29)3-4-19(18)27-22(31)17-14-25-30-7-5-20(28-21(17)30)26-15-2-1-6-24-13-15/h3-5,7,12,14-15,24H,1-2,6,8-11,13H2,(H,26,28)(H,27,31)/t15-/m1/s1 |
Clave InChI |
PCGXWBCXAWPIRK-OAHLLOKOSA-N |
SMILES isomérico |
C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
SMILES canónico |
C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)




![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)







